1-phenylethanone hydrazone

Vue d'ensemble

Description

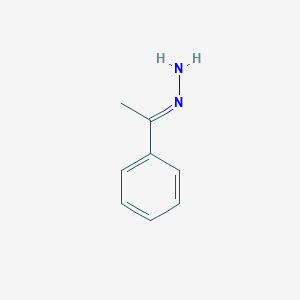

1-phenylethanone hydrazone is an organic compound with the molecular formula C8H10N2. It is a derivative of acetophenone, where the carbonyl group is replaced by a hydrazone group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Méthodes De Préparation

1-phenylethanone hydrazone can be synthesized through the reaction of acetophenone with hydrazine. The reaction typically occurs under basic conditions, where acetophenone and hydrazine hydrate are mixed in the presence of a base such as sodium hydroxide. The reaction mixture is then heated, leading to the formation of 1-phenylethan-1-one hydrazone, which can be isolated by crystallization .

Analyse Des Réactions Chimiques

1-phenylethanone hydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding azine.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Phenylethanone hydrazone exhibits significant biological activities, making it a candidate for drug development. Its derivatives have been investigated for various therapeutic potentials:

- Anti-inflammatory Agents : Research indicates that hydrazones can inhibit inflammatory pathways, showcasing effectiveness in reducing edema in animal models. For instance, a study on novel hydrazone derivatives demonstrated an inhibition percentage of 68.4% in formalin-induced rat paw edema, indicating promising anti-inflammatory properties .

- Anticancer Activity : Metal complexes of hydrazones, including this compound derivatives, have shown enhanced cytotoxicity against cancer cell lines such as MDA-MB-231 (IC50 = 3.4–6.6 µM). These compounds often function by sequestering essential metal ions required for cancer cell proliferation .

- Antimicrobial Properties : Hydrazones have been noted for their antibacterial and antifungal activities. Studies have shown that certain derivatives possess significant inhibitory effects against various bacterial strains, highlighting their potential as antimicrobial agents .

Analytical Applications

Hydrazones are extensively utilized as analytical reagents due to their ability to form stable complexes with metal ions and other analytes:

- Spectrophotometric Determination : this compound can be employed in spectrophotometric methods for the detection of metal ions in environmental samples. Its derivatives serve as chelating agents that enhance the sensitivity and specificity of metal ion detection .

- Detection of Organic Compounds : These compounds are also used to determine organic molecules such as glucose and carbonyl compounds in biological fluids like blood and urine. Their reactivity allows for selective binding and quantification of target analytes .

Material Science Applications

The unique properties of this compound derivatives extend to material science:

- Polymer Chemistry : Hydrazones can act as polymer initiators, contributing to the synthesis of novel materials with tailored properties. Their ability to form stable structures makes them suitable for use in creating advanced polymeric materials .

- Corrosion Inhibitors : The application of hydrazones as corrosion inhibitors has been documented, particularly in protecting metals like copper and nickel from degradation in acidic and basic environments .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory | Inhibition up to 68.4% in rat models |

| Anticancer | IC50 values between 3.4–6.6 µM against breast cancer | |

| Antimicrobial | Significant activity against various bacterial strains | |

| Analytical Chemistry | Metal ion detection | Effective spectrophotometric reagent |

| Organic compound determination | Used for glucose and carbonyls in biological samples | |

| Material Science | Polymer initiator | Contributes to advanced polymer synthesis |

| Corrosion inhibitor | Effective in protecting metals from corrosion |

Case Study 1: Anti-inflammatory Activity

A series of bis-hydrazone derivatives were synthesized and evaluated for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The most active compounds showed significant inhibition rates compared to standard drugs like diclofenac sodium.

Case Study 2: Anticancer Efficacy

Research focused on the anticancer potential of hydrazide-hydrazone metal complexes revealed that certain complexes exhibited potent cytotoxic effects against multiple cancer cell lines, demonstrating the versatility and bioactivity of these compounds in therapeutic applications.

Mécanisme D'action

The mechanism of action of 1-phenylethanone hydrazone involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic reactions. Additionally, it can act as a ligand in coordination chemistry, forming complexes with transition metals. These interactions can influence various biochemical pathways and processes .

Comparaison Avec Des Composés Similaires

1-phenylethanone hydrazone can be compared with similar compounds such as:

Acetophenone oxime: Similar in structure but contains an oxime group instead of a hydrazone group.

Benzaldehyde hydrazone: Contains a benzaldehyde moiety instead of an acetophenone moiety.

Phenylhydrazine: Contains a phenyl group attached to a hydrazine moiety.

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, making it a valuable intermediate in the production of various chemical compounds .

Propriétés

Numéro CAS |

13466-30-3 |

|---|---|

Formule moléculaire |

C8H10N2 |

Poids moléculaire |

134.18 g/mol |

Nom IUPAC |

(E)-1-phenylethylidenehydrazine |

InChI |

InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3/b10-7+ |

Clé InChI |

LEXOZHHIDPMMAC-JXMROGBWSA-N |

SMILES |

CC(=NN)C1=CC=CC=C1 |

SMILES isomérique |

C/C(=N\N)/C1=CC=CC=C1 |

SMILES canonique |

CC(=NN)C1=CC=CC=C1 |

Key on ui other cas no. |

13466-30-3 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.